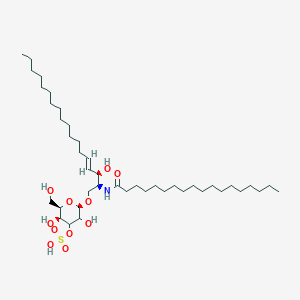

![molecular formula C48H95NO3 B3026370 N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide CAS No. 871540-97-5](/img/structure/B3026370.png)

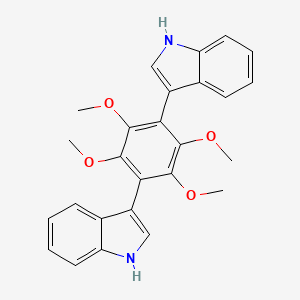

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide

Descripción general

Descripción

Synthesis Analysis

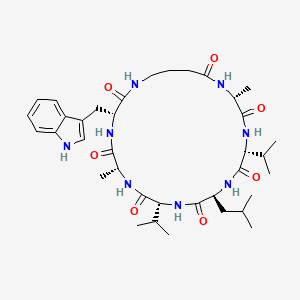

The synthesis of such a compound would likely involve the formation of an amide bond between a long-chain fatty acid and an amine. While the papers provided do not discuss the synthesis of this exact compound, they do provide insight into the synthesis of complex molecules with multiple functional groups. For example, the synthesis of a hexadentate chelator with overlapping pKa values involves careful control of reaction conditions to ensure the correct formation of multiple amide bonds .

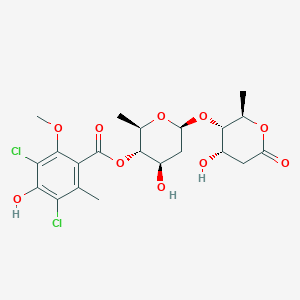

Molecular Structure Analysis

The molecular structure of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide would be expected to have a significant impact on its physical properties. The presence of a double bond and stereochemistry (indicated by the 1S,2R,3E nomenclature) would influence the molecule's conformation and, consequently, its interactions with other molecules. The structure of related long-chain alcohols has been studied using X-ray pattern measurements, which could be a useful technique for analyzing the structure of this amide as well .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The hydroxyl group could be involved in hydrogen bonding or could be a site for further chemical modification. The amide linkage is typically less reactive but could undergo reactions under certain conditions, such as amidation or hydrolysis. The provided papers do not discuss the reactivity of this specific compound, but the study of the chelator's pKa values suggests that the presence of multiple functional groups can lead to complex behavior, such as cooperativity in protonation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. Long-chain alcohols exhibit polymorphism and phase transitions, which are likely to be relevant for long-chain amides as well. Thermal analyses and X-ray studies could reveal different crystalline forms and transitions between them, as observed in the study of long-chain alcohols . The presence of hydroxyl and amide groups would also affect the compound's solubility, melting point, and potential for intermolecular interactions.

Aplicaciones Científicas De Investigación

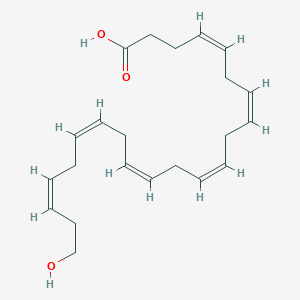

Secondary Metabolites from Plants :

- Compounds similar to N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide, like triumfettamide, have been isolated from plants like Triumfetta cordifolia. These include ceramides and other secondary metabolites, which have potential applications in natural product chemistry and pharmacology (Sandjo et al., 2008).

Biological Activity :

- Research has shown that ferrocene-based hydroxamic acids, structurally related to the compound , display significant biological activities, such as histone deacetylase inhibition and cell cycle arrest, which have implications in cancer research (Spencer et al., 2012).

Chemical Interactions with DNA :

- The reaction of similar compounds with DNA, particularly their effects on DNA adduction and cross-linking, has been a subject of study, which is crucial in understanding the mechanism of action of potential anticancer drugs (Chen et al., 1996).

Structural and Physical Studies :

- Compounds with similar structures have been synthesized and studied for their physical and chemical properties, as well as their potential applications in various fields such as material science and pharmacology (Inabe et al., 1994).

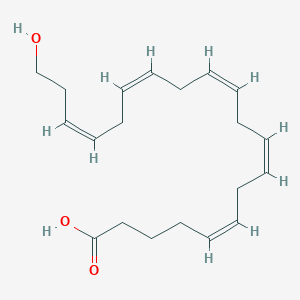

Ceramides and Glycosphingolipids :

- New ceramides and glycosphingolipids structurally related to N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide have been isolated from natural sources like marine sponges, suggesting potential applications in biochemistry and pharmacology (Zhang et al., 2005).

Mecanismo De Acción

Target of Action

The compound, also known as “N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]triacontanamide”, is a type of ceramide . Ceramides are bioactive sphingolipids that play crucial roles in various cellular processes, including cell differentiation, apoptosis, and the inhibition of the mitochondrial respiratory chain .

Mode of Action

For instance, ceramides can induce apoptosis (programmed cell death) by interacting with key proteins involved in this process .

Biochemical Pathways

Ceramides are involved in several biochemical pathways. They are generated by ceramide synthase , and their levels can increase in a time-dependent manner during nutrient-deprivation-induced necroptosis in cells . Ceramides also play a role in metabolic diseases, as their plasma levels were found to correlate positively with weight and fat loss and negatively with an increase in insulin sensitivity .

Pharmacokinetics

Ceramides, in general, are known to have specific properties based on their chain length .

Result of Action

The action of this compound at the molecular and cellular level can lead to various effects. For instance, it has been observed that ceramides can lead to cell death in certain conditions . Additionally, in the context of metabolic diseases, changes in ceramide levels can influence weight and insulin sensitivity .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]triacontanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H95NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44-48(52)49-46(45-50)47(51)43-41-39-37-35-33-31-16-14-12-10-8-6-4-2/h41,43,46-47,50-51H,3-40,42,44-45H2,1-2H3,(H,49,52)/b43-41+/t46-,47+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMSJWGKIOCDQT-NJLCVJHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H95NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)

![N-(2,6-diethylphenyl)-4,5-dihydro-8-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide](/img/structure/B3026291.png)

![6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride](/img/structure/B3026292.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide](/img/structure/B3026305.png)

![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)